N-Acetyl-D-Galactosamine

Vue d'ensemble

Description

La N-acétyl-D-galactosamine est un dérivé aminé du sucre galactose. Il s'agit d'un composant essentiel dans divers processus biologiques, y compris la formation de l'antigène du groupe sanguin A chez l'homme. Ce composé est généralement le premier monosaccharide qui se connecte à la sérine ou à la thréonine dans des formes spécifiques de O-glycosylation des protéines . Elle est essentielle à la communication intercellulaire et est concentrée dans les structures nerveuses sensorielles des humains et des animaux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation de la N-acétyl-D-galactosamine implique plusieurs étapes. Une méthode courante commence par le chlorhydrate de D-galactosamine, qui est peracétylé pour préparer la penta-acétate de D-galactosamine. L'O-acétylation est ensuite éliminée du penta-acétate de glycosaminoglycane pour produire de la N-acétyl-D-galactosamine . Le système de réaction comprend le chlorhydrate de D-galactosamine, un solvant, un agent d'acylation (anhydride acétique) et un agent de liaison aux acides (4-diméthylaminopyridine). La température de réaction varie de -5 °C à 5 °C .

Méthodes de production industrielle

Dans les milieux industriels, la production de N-acétyl-D-galactosamine implique souvent une synthèse à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus. Le processus est optimisé pour un rendement et une efficacité plus élevés, garantissant que les conditions de réaction sont douces et que la production est évolutive .

Analyse Des Réactions Chimiques

Types de réactions

La N-acétyl-D-galactosamine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé pour différentes applications.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les conditions de ces réactions varient en fonction du produit souhaité et de l'application.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la N-acétyl-D-galactosamine, qui sont utilisés dans différentes applications scientifiques et industrielles .

Applications de la recherche scientifique

La N-acétyl-D-galactosamine a de nombreuses applications de recherche scientifique :

Chimie : Elle est utilisée dans la synthèse de glucides complexes et de glycoprotéines.

Biologie : Elle joue un rôle dans la signalisation cellulaire et la communication intercellulaire.

Industrie : Elle est utilisée dans la production de divers produits biochimiques et pharmaceutiques.

Mécanisme d'action

La N-acétyl-D-galactosamine exerce ses effets par son rôle dans la glycosylation des protéines. Elle se connecte aux résidus de sérine ou de thréonine dans les protéines, formant une O-glycosylation. Ce processus est crucial pour le repliement, la stabilité et la fonction des protéines. Le composé cible des voies moléculaires spécifiques impliquées dans la signalisation cellulaire et la communication .

Applications De Recherche Scientifique

Drug Delivery Systems

N-Acetyl-D-Galactosamine in Oligonucleotide Therapeutics

GalNAc has emerged as a significant component in the development of oligonucleotide therapeutics aimed at liver-targeted delivery. By conjugating GalNAc to antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs), researchers have improved the pharmacokinetics and specificity of these drugs. This technology allows for targeted interventions in hepatic diseases, including lipid metabolism disorders and certain cancers.

- Clinical Advancements : As of recent reports, several GalNAc-conjugated therapeutics have progressed to clinical trials, demonstrating efficacy in targeting previously undruggable proteins such as Lp(a) and PCSK9 with minimal dosing requirements .

Biomarker Discovery

Potential Biomarkers for Lysosomal Storage Disorders

GalNAc is being investigated as a biomarker for lysosomal storage diseases such as Tay-Sachs and Sandhoff diseases. Elevated levels of lyso-GM2 ganglioside, which is associated with these conditions, have been linked to decreased Hex A activity, a critical enzyme for GM2 degradation. Studies are ongoing to establish lyso-GM2 as a reliable biomarker for early diagnosis and monitoring of disease progression .

Enzyme Therapy

Sulfatase Enzyme Research

Research into sulfatases that target GalNAc has revealed their potential in treating conditions like mucopolysaccharidoses (MPS). For instance, N-acetylgalactosamine-4-sulfatase (GalNAc-4S) plays a role in the degradation of glycosaminoglycans (GAGs). Characterizing these enzymes can lead to enzyme replacement therapies that address deficiencies in patients with MPS .

Glycosylation Studies

Role in Glycoprotein Synthesis

GalNAc is integral to the biosynthesis of O-glycans on glycoproteins. The addition of GalNAc residues influences protein stability, signaling, and cellular interactions. Understanding the mechanisms of GalNAc transferases can enhance our knowledge of glycosylation patterns and their implications in health and disease .

Microbial Utilization

Escherichia coli Metabolism

Studies have shown that certain strains of Escherichia coli can utilize this compound as a carbon source. This metabolic pathway involves specific gene clusters that facilitate the transport and catabolism of GalNAc, providing insights into microbial ecology and potential biotechnological applications .

Data Table: Summary of Applications

Mécanisme D'action

N-acetyl-D-galactosamine exerts its effects through its role in protein glycosylation. It connects to serine or threonine residues in proteins, forming O-linked glycosylation. This process is crucial for protein folding, stability, and function. The compound targets specific molecular pathways involved in cell signaling and communication .

Comparaison Avec Des Composés Similaires

Composés similaires

N-acétylglucosamine : Un autre dérivé aminé du sucre, similaire en structure mais diffère dans ses rôles biologiques spécifiques.

Galactosamine : Un précurseur de la N-acétyl-D-galactosamine, utilisé dans diverses voies biochimiques

Unicité

La N-acétyl-D-galactosamine est unique en raison de son rôle spécifique dans la formation de l'antigène du groupe sanguin A et de son implication dans les systèmes de délivrance ciblée de médicaments. Sa capacité à se lier aux récepteurs des asialoglycoprotéines sur les hépatocytes la rend particulièrement précieuse dans les thérapies ciblant le foie .

Activité Biologique

N-Acetyl-D-galactosamine (GalNAc) is an important monosaccharide that plays a significant role in various biological processes, including glycosylation, cell signaling, and disease pathology. This article delves into the biological activity of GalNAc, emphasizing its mechanisms of action, enzymatic interactions, and implications in health and disease.

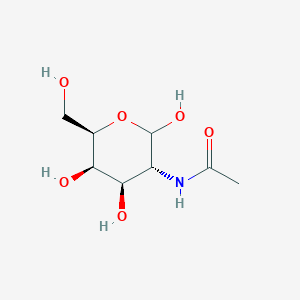

Structure and Properties

This compound is an amino sugar derived from galactose, where an acetyl group replaces a hydroxyl group on the nitrogen atom. Its chemical structure is crucial for its interaction with proteins and other biomolecules. The presence of the acetyl group enhances its solubility and reactivity, making it a vital component in glycoprotein synthesis.

Biological Functions

1. Glycosylation:

GalNAc is primarily known for its role in O-glycosylation, a process where GalNAc residues are added to serine or threonine residues on proteins. This modification is critical for the stability and function of many glycoproteins. Research indicates that specific GalNAc transferases (pp-GalNAc-Ts) facilitate this process, leading to diverse glycoforms that can influence cellular interactions and signaling pathways .

2. Cell Signaling:

GalNAc serves as a ligand for various lectins, which can mediate cell-cell interactions and signal transduction. For instance, certain lectins that bind GalNAc are involved in immune responses and pathogen recognition . The interaction of GalNAc with lectins can trigger downstream signaling cascades that affect cellular behavior.

3. Inhibition of Agglutination:

Studies have shown that GalNAc can inhibit the agglutination activity of phytohemagglutinin, a plant lectin. This property suggests potential therapeutic applications in modulating immune responses .

Case Studies and Research Findings

1. Role in Tay-Sachs Disease:

this compound is implicated in Tay-Sachs disease, a lysosomal storage disorder caused by deficiencies in hexosaminidase A (Hex A). Hex A is responsible for the degradation of GM2 gangliosides by removing terminal GalNAc residues. In patients with Tay-Sachs, the accumulation of GM2 leads to neurodegeneration. Research indicates that measuring lyso-GM2 ganglioside levels could serve as a biomarker for this condition .

2. Enzymatic Activity:

Recent studies have characterized enzymes that utilize GalNAc as a substrate. For example, N-acetyl-D-galactosaminyltransferases have been identified in human serum and erythrocyte membranes, highlighting their role in glycoprotein biosynthesis . Additionally, novel enzymes such as SulA1 have been shown to interact with sulfated forms of GalNAc, indicating its involvement in chondroitin sulfate degradation pathways .

Tables Summarizing Key Findings

| Biological Activity | Mechanism | Implications |

|---|---|---|

| O-Glycosylation | Addition of GalNAc to serine/threonine residues via pp-GalNAc-Ts | Modulates protein function and stability |

| Cell Signaling | Interaction with lectins | Influences immune responses |

| Inhibition of Agglutination | Prevents agglutination by phytohemagglutinin | Potential therapeutic applications |

| Role in Tay-Sachs Disease | Accumulation of GM2 due to Hex A deficiency | Biomarker development for diagnosis |

| Enzymatic Interactions | Characterization of transferases and degradative enzymes | Insights into metabolic pathways involving GalNAc |

Propriétés

IUPAC Name |

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-KEWYIRBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1136-42-1, 31022-50-1 | |

| Record name | Galactopyranose, 2-acetamido-2-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylgalactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031022501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.